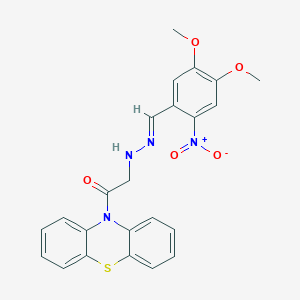
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenothiazine core, a hydrazone linkage, and a nitrobenzylidene moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine typically involves a multi-step process. One common approach starts with the preparation of 3,4-dimethoxy-6-nitrobenzaldehyde, which is synthesized by reacting 3,4-dimethoxybenzaldehyde with nitric acid . This intermediate is then condensed with hydrazine to form the corresponding hydrazone . The final step involves the reaction of this hydrazone with phenothiazine-10-acetyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to a hydrazine.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.
Pathways Involved: Potential involvement in oxidative stress pathways, DNA intercalation, and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
10-(((3,4-Dimethoxy-6-nitrobenzylidene)hydrazono)acetyl)phenothiazine is unique due to its combination of a phenothiazine core with a hydrazone linkage and a nitrobenzylidene moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
66762-15-0 |
|---|---|
Fórmula molecular |
C23H20N4O5S |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H20N4O5S/c1-31-19-11-15(18(27(29)30)12-20(19)32-2)13-24-25-14-23(28)26-16-7-3-5-9-21(16)33-22-10-6-4-8-17(22)26/h3-13,25H,14H2,1-2H3/b24-13+ |
Clave InChI |
QAFNNNJRFOWSIV-ZMOGYAJESA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=N/NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C=NNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















